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Compound of Interest
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Cat. No.: B128168 Get Quote

For researchers, scientists, and drug development professionals, the Sharpless Asymmetric

Bishydroxylation stands as a cornerstone of modern organic synthesis, enabling the

stereoselective preparation of vicinal diols from prochiral olefins. This powerful transformation,

developed by K. Barry Sharpless, utilizes a catalytic amount of osmium tetroxide in the

presence of a chiral ligand to achieve high enantioselectivity, making it an indispensable tool in

the synthesis of complex molecules such as natural products and pharmaceuticals.

This guide provides a comprehensive overview of the Sharpless bishydroxylation, including its

mechanism, the influence of various reaction parameters on its outcome, detailed experimental

protocols, and a summary of its application across different classes of alkenes.

Core Principles and Mechanism
The Sharpless asymmetric dihydroxylation is the reaction of an alkene with osmium tetroxide in

the presence of a chiral quinine ligand to form a vicinal diol.[1] To reduce the amount of highly

toxic and expensive osmium tetroxide, the reaction is typically performed under catalytic

conditions, with a stoichiometric co-oxidant regenerating the osmium(VIII) species.[1]

Commonly used co-oxidants include potassium ferricyanide (K₃Fe(CN)₆) and N-

methylmorpholine N-oxide (NMO).[2]

The enantioselectivity of the reaction is controlled by the choice of a chiral ligand, typically a

derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD).[1]

These ligands are commercially available in pre-packaged mixtures known as AD-mix-α
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(containing a DHQ derivative) and AD-mix-β (containing a DHQD derivative), which also

include the osmium catalyst, co-oxidant, and a base.[2]

The reaction mechanism begins with the formation of a complex between osmium tetroxide and

the chiral ligand.[1] This complex then undergoes a [3+2]-cycloaddition with the alkene to form

a cyclic intermediate.[1] Hydrolysis of this intermediate yields the diol and the reduced osmium

species, which is then re-oxidized by the co-oxidant to complete the catalytic cycle.[1]

A mnemonic device is often used to predict the stereochemical outcome: with the alkene

oriented horizontally, AD-mix-β will add the hydroxyl groups to the top face, while AD-mix-α will

add them to the bottom face. The stereoselectivity is influenced by the steric bulk of the

substituents on the alkene.[3]
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Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Data Presentation: Enantioselectivity and Yields
The Sharpless bishydroxylation has been successfully applied to a wide variety of alkenes. The

following tables summarize the enantiomeric excess (ee%) and chemical yields for the

dihydroxylation of representative monosubstituted, disubstituted, and trisubstituted alkenes

using both AD-mix-α and AD-mix-β.

Table 1: Dihydroxylation of Monosubstituted Alkenes

Alkene AD-mix
Product
Configuration

Yield (%) ee (%)

Styrene α
(S)-1-Phenyl-1,2-

ethanediol
>95 97

Styrene β
(R)-1-Phenyl-1,2-

ethanediol
>95 99

1-Octene α
(S)-1,2-

Octanediol
~80 92

1-Octene β
(R)-1,2-

Octanediol
~80 95

Table 2: Dihydroxylation of Disubstituted Alkenes
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Alkene AD-mix
Product
Configuration

Yield (%) ee (%)

(E)-Stilbene α

(1S,2S)-1,2-

Diphenyl-1,2-

ethanediol

>95 99

(E)-Stilbene β

(1R,2R)-1,2-

Diphenyl-1,2-

ethanediol

>95 >99

(Z)-Stilbene α

(1R,2S)-1,2-

Diphenyl-1,2-

ethanediol

Moderate 80

(Z)-Stilbene β

(1S,2R)-1,2-

Diphenyl-1,2-

ethanediol

Moderate 84

(E)-Hex-3-ene α
(3S,4S)-Hexane-

3,4-diol
>95 98

(E)-Hex-3-ene β
(3R,4R)-Hexane-

3,4-diol
>95 99

(Z)-Hex-3-ene α
(3S,4R)-Hexane-

3,4-diol
Moderate 80

(Z)-Hex-3-ene β
(3R,4S)-Hexane-

3,4-diol
Moderate 84

Table 3: Dihydroxylation of Trisubstituted Alkenes
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Alkene AD-mix
Product
Configuration

Yield (%) ee (%)

α-Methylstyrene α
(S)-1-Phenyl-1,2-

propanediol
~90 88

α-Methylstyrene β
(R)-1-Phenyl-1,2-

propanediol
~90 92

1-

Phenylcyclohexe

ne

α

(1S,2R)-1-

Phenyl-1,2-

cyclohexanediol

>95 97

1-

Phenylcyclohexe

ne

β

(1R,2S)-1-

Phenyl-1,2-

cyclohexanediol

>95 99

Experimental Protocols
The following are detailed methodologies for the Sharpless asymmetric dihydroxylation of

representative alkenes.

General Experimental Workflow
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Caption: General experimental workflow for Sharpless asymmetric dihydroxylation.
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Protocol 1: Asymmetric Dihydroxylation of (E)-Stilbene
Materials:

AD-mix-β (1.4 g)

tert-Butanol (5 mL)

Water (5 mL)

(E)-Stilbene (180 mg, 1 mmol)

Sodium sulfite (1.5 g)

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine AD-mix-β (1.4 g),

tert-butanol (5 mL), and water (5 mL).

Stir the mixture vigorously at room temperature until the two phases are clear and the

aqueous phase is a bright yellow.

Cool the mixture to 0 °C in an ice bath.

Add (E)-stilbene (180 mg, 1 mmol) to the cooled mixture.

Stir the reaction vigorously at 0 °C for 24 hours. The color of the reaction mixture will change

from yellow to a brownish-green.

Quench the reaction by adding solid sodium sulfite (1.5 g) and stir for 1 hour at room

temperature.

Add ethyl acetate (10 mL) and stir for an additional 15 minutes.
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Transfer the mixture to a separatory funnel and separate the layers.

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

Combine the organic layers and wash with brine (10 mL).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

The crude product can be purified by column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system to afford

(1R,2R)-1,2-diphenyl-1,2-ethanediol.

Protocol 2: Asymmetric Dihydroxylation of 1-Octene
Materials:

AD-mix-α (1.4 g)

tert-Butanol (5 mL)

Water (5 mL)

1-Octene (112 mg, 1 mmol, ~155 µL)

Methanesulfonamide (95 mg, 1 mmol)

Sodium sulfite (1.5 g)

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a 50 mL round-bottom flask containing a stir bar, add AD-mix-α (1.4 g), tert-butanol (5

mL), and water (5 mL).
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Stir the mixture at room temperature until all solids have dissolved.

Add methanesulfonamide (95 mg, 1 mmol) to the reaction mixture.

Cool the flask to 0 °C in an ice bath.

Add 1-octene (112 mg, 1 mmol) to the stirred solution.

Continue stirring vigorously at 0 °C for 12-18 hours.

Quench the reaction by the addition of sodium sulfite (1.5 g) and allow the mixture to warm

to room temperature while stirring for 1 hour.

Extract the product with ethyl acetate (3 x 15 mL).

Combine the organic extracts and wash with 2 M NaOH (10 mL) and then with brine (10 mL).

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

The resulting crude diol can be purified by flash chromatography on silica gel to yield (S)-1,2-

octanediol.

Conclusion
The Sharpless asymmetric bishydroxylation is a highly reliable and versatile method for the

enantioselective synthesis of vicinal diols. Its broad substrate scope, high enantioselectivities,

and the commercial availability of the catalyst systems have made it a widely adopted strategy

in both academic and industrial research. The predictable stereochemical outcome, guided by

the choice of the chiral ligand, allows for the targeted synthesis of specific stereoisomers, which

is of paramount importance in the development of chiral drugs and other biologically active

molecules. This guide provides the fundamental knowledge and practical protocols to

successfully implement this powerful transformation in the laboratory.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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